molecular formula C11H11F3OS2 B14069477 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one

1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14069477
M. Wt: 280.3 g/mol
InChI Key: MBPXTTWFSWBXOP-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound featuring a propan-1-one backbone attached to a disubstituted phenyl ring. The phenyl ring is modified at the 2-position with a methylthio (-SCH₃) group and at the 6-position with a trifluoromethylthio (-SCF₃) group. This combination of sulfur-containing substituents confers distinct electronic and steric properties to the molecule. The trifluoromethylthio group is strongly electron-withdrawing, while the methylthio group exhibits moderate electron-donating effects via sulfur’s lone pairs.

Properties

Molecular Formula

C11H11F3OS2

Molecular Weight

280.3 g/mol

IUPAC Name

1-[2-methylsulfanyl-6-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3OS2/c1-3-7(15)10-8(16-2)5-4-6-9(10)17-11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

MBPXTTWFSWBXOP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC(F)(F)F)SC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-(trifluoromethylthio)benzene and methylthiolate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity.

Chemical Reactions Analysis

1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio or trifluoromethylthio groups are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and proteins involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Target Compound

  • Structure : Propan-1-one linked to a phenyl ring with 2-SCH₃ and 6-SCF₃ .
  • Key functional groups : Thioether (SCH₃), trifluoromethylthioether (SCF₃), ketone.

Similar Compounds (from Evidence)

2-(Methylamino)-1-(3-methylphenyl)propan-1-one (): Substituents: 3-methylphenyl (electron-donating) and methylamino (-NHCH₃) at position 2. Functional groups: Secondary amine, ketone.

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Core structure: Propan-1-ol with a thiophene (aromatic sulfur heterocycle) and methylamino group. Key difference: Alcohol (-OH) and amine (-NHCH₃) groups increase polarity compared to the ketone and thioethers in the target compound.

(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine ():

  • Substituents : Naphthalenyloxy (polycyclic aromatic) and thiophen-3-yl.
  • Key difference : Larger aromatic systems enhance π-π stacking but reduce solubility.

Electronic and Reactivity Profiles

Property Target Compound 2-(Methylamino)-1-(3-methylphenyl)propan-1-one 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Aromatic Activation Mixed (SCF₃ deactivating, SCH₃ activating) Activating (methyl group) Activating (thiophene sulfur)
Electrophilic Reactivity Low (due to SCF₃) Moderate High (thiophene-directed)
Hydrogen Bonding None (thioethers, ketone) Moderate (amine) High (amine, alcohol)

Physicochemical Properties

Compound Molecular Formula Calculated MW (g/mol) Predicted LogP
Target Compound C₁₁H₁₁F₃OS₂ 280.14 ~3.2
2-(Methylamino)-1-(3-methylphenyl)propan-1-one C₁₁H₁₃NO 175.23 ~1.8
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₉H₁₃NOS 195.27 ~1.1
  • Lipophilicity : The target compound’s SCF₃ and SCH₃ groups increase LogP significantly compared to amine- or alcohol-containing analogs.
  • Solubility : Lower aqueous solubility expected for the target compound due to high LogP.

Research Findings and Implications

  • The trifluoromethylthio group in the target compound enhances oxidative stability compared to amines or alcohols in analogs.
  • Methylthio groups may facilitate nucleophilic aromatic substitution reactions at the para position relative to SCH₃.
  • The absence of hydrogen-bond donors in the target compound likely reduces solubility but improves blood-brain barrier penetration relative to alcohol/amine-containing analogs.

Biological Activity

1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one, a compound with the molecular formula C11H11F3OS2, has garnered attention in medicinal chemistry for its unique structural features and potential biological activities. This compound contains a phenyl ring with methylthio and trifluoromethylthio substituents, which may influence its reactivity and interactions with biological systems.

Structural Characteristics

The structural complexity of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one is illustrated in the following table:

Property Details
Molecular Formula C11H11F3OS2
Molecular Weight 280.3 g/mol
Functional Groups Methylthio, Trifluoromethylthio, Ketone

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of oxidative stress pathways and enzyme inhibition. The following sections detail specific activities and mechanisms.

Antioxidant Activity

Studies suggest that compounds with similar structural motifs can modulate oxidative stress pathways. The presence of sulfur atoms in 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one may enhance its ability to scavenge free radicals, thereby reducing oxidative damage in cells. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in disease progression. For instance, its interaction with enzymes that regulate metabolic pathways can influence cell proliferation and apoptosis. Preliminary studies indicate that it may inhibit enzymes linked to inflammatory responses and cancer cell growth.

Case Study 1: Anticancer Potential

In a study investigating the anticancer properties of structurally related compounds, 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one was evaluated for its cytotoxic effects on various cancer cell lines. The results demonstrated an IC50 value indicating significant cytotoxicity against human cancer cells, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, revealing promising results that highlight its potential application in developing new antimicrobial agents.

The mechanism of action for 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)propan-1-one likely involves:

  • Interaction with Molecular Targets: The compound may interact with proteins containing thiol groups, influencing their activity.
  • Pathway Modulation: It can affect various biochemical pathways related to inflammation and cellular stress responses.

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